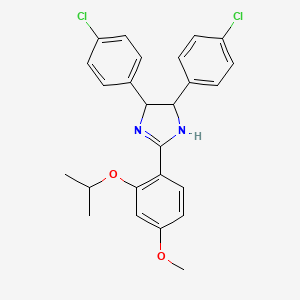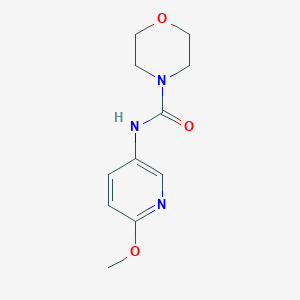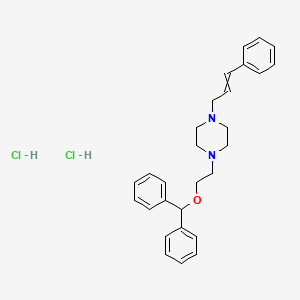
Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate is a chemical compound with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol . This compound is an intermediate in the synthesis of analogs of retinoid lactone . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate involves several steps. One common synthetic route includes the esterification of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoic acid with ethanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways . This can result in various biological effects, such as changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate can be compared with other similar compounds, such as:
- 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-yl triphenylphosphonium bromide
- (all-E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3 |
InChI Key |
BONIYDFKKJJFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


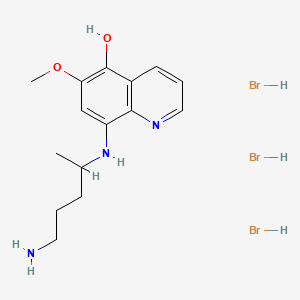
![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)
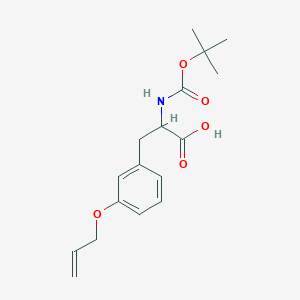
![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)

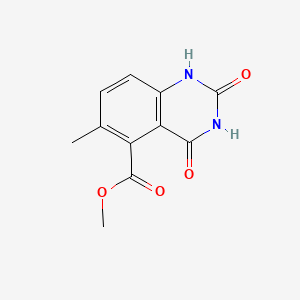
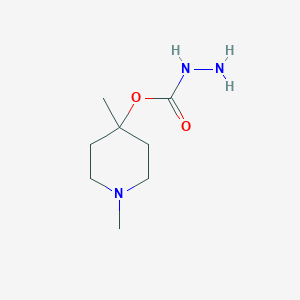
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
